molecular formula C14H11NO2 B14119838 1-Phenyl-3-(4-pyridinyl)-1,3-propanedione CAS No. 6312-20-5

1-Phenyl-3-(4-pyridinyl)-1,3-propanedione

Cat. No.: B14119838
CAS No.: 6312-20-5
M. Wt: 225.24 g/mol
InChI Key: ALJURYJXCXVZFN-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-pyridyl)-1,3-propandione is an organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a phenyl group and a pyridyl group attached to a propandione backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(4-pyridyl)-1,3-propandione typically involves the reaction of acetophenone with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(4-pyridyl)-1,3-propandione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-3-(4-pyridyl)-1,3-propandione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-pyridyl)-1,3-propandione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-Phenyl-3-(3-pyridyl)-1,3-propandione
  • 1-Phenyl-3-(2-pyridyl)-1,3-propandione
  • 1-Phenyl-3-(4-pyridyl)-1,3-butanedione

Uniqueness: 1-Phenyl-3-(4-pyridyl)-1,3-propandione stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

CAS No.

6312-20-5

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-phenyl-3-pyridin-4-ylpropane-1,3-dione

InChI

InChI=1S/C14H11NO2/c16-13(11-4-2-1-3-5-11)10-14(17)12-6-8-15-9-7-12/h1-9H,10H2

InChI Key

ALJURYJXCXVZFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=NC=C2

Origin of Product

United States

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